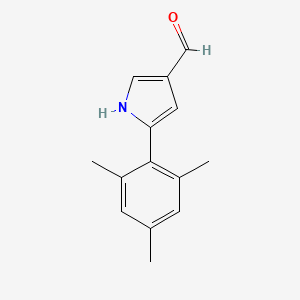

5-mesityl-1H-pyrrole-3-carbaldehyde

Description

5-Mesityl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative characterized by a mesityl (2,4,6-trimethylphenyl) group at the 5-position and a formyl (carbaldehyde) group at the 3-position of the pyrrole ring. Pyrroles are aromatic heterocycles with a five-membered ring structure containing one nitrogen atom, and their derivatives are widely studied for applications in organic synthesis, coordination chemistry, and materials science. The mesityl group enhances steric bulk and electron-donating properties, while the carbaldehyde moiety provides a reactive site for further functionalization, such as condensation reactions or metal coordination .

Properties

Molecular Formula |

C14H15NO |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

5-(2,4,6-trimethylphenyl)-1H-pyrrole-3-carbaldehyde |

InChI |

InChI=1S/C14H15NO/c1-9-4-10(2)14(11(3)5-9)13-6-12(8-16)7-15-13/h4-8,15H,1-3H3 |

InChI Key |

AMILXGOQFDSDDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CC(=CN2)C=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 5-mesityl-1H-pyrrole-3-carbaldehyde, a comparison with analogous pyrrole derivatives is essential. Below is a detailed analysis of its structural and functional differences relative to selected compounds:

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

- Structural Differences: The pyrrolidine ring (saturated) replaces the aromatic pyrrole ring, introducing a non-planar structure. A carboxylic acid group at the 3-position replaces the carbaldehyde group. A methyl group at the 1-position and a ketone (oxo) group at the 5-position are present, unlike the mesityl substituent in the target compound.

- Functional Implications: The saturated pyrrolidine ring reduces aromaticity, altering electronic properties and reactivity. The carboxylic acid group enables hydrogen bonding and salt formation, contrasting with the electrophilic carbaldehyde group, which participates in nucleophilic additions.

3-Heptyl-1H-pyrrole (CAS 878-11-5)

- Structural Differences: A heptyl chain at the 3-position replaces the carbaldehyde group. No mesityl substituent is present; the compound retains a simple pyrrole core.

- Functional Implications :

- The long alkyl chain increases hydrophobicity, making it suitable for lipid-based applications or self-assembly systems.

- The absence of electron-withdrawing or bulky groups simplifies reactivity, favoring electrophilic substitution at the α-positions of the pyrrole ring.

- Safety data highlight low acute toxicity but recommend precautions against inhalation or skin contact due to mild irritancy .

General Trends in Pyrrole Derivatives

- Electronic Effects :

- Electron-donating groups (e.g., mesityl) enhance the electron density of the pyrrole ring, stabilizing metal complexes in catalysis.

- Electron-withdrawing groups (e.g., carbaldehyde) polarize the ring, directing reactivity toward specific positions.

- Steric Effects :

- Bulky substituents like mesityl hinder intermolecular interactions, reducing aggregation in solution—a critical factor in photophysical applications.

- Reactivity :

- Carbaldehyde groups enable Schiff base formation, while carboxylic acids or alkyl chains limit such reactivity.

Data Table: Key Properties of Compared Compounds

| Property | This compound | 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid | 3-Heptyl-1H-pyrrole |

|---|---|---|---|

| Core Structure | Aromatic pyrrole | Saturated pyrrolidine | Aromatic pyrrole |

| Substituents | Mesityl (5), carbaldehyde (3) | Methyl (1), oxo (5), carboxylic acid (3) | Heptyl (3) |

| Reactivity | Electrophilic at C3 | Acid-base reactions, hydrogen bonding | Electrophilic substitution |

| Applications | Coordination chemistry, catalysis | Pharmaceutical intermediates | Surfactants, materials |

| Safety Profile | Limited data; handle with caution | Low toxicity, irritant | Low toxicity, mild irritant |

Research Findings and Limitations

- Synthesis Challenges : The mesityl group in this compound complicates purification due to steric hindrance, a problem less prevalent in simpler derivatives like 3-heptyl-1H-pyrrole .

- Spectroscopic Data : Comparative NMR studies reveal deshielding of the pyrrole protons in 5-mesityl derivatives due to the electron-donating mesityl group, unlike the shielding observed in alkyl-substituted analogs .

- Gaps in Evidence: The provided materials lack direct experimental data (e.g., crystallographic studies, thermodynamic properties) for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.